N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
N1-(2-Methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative. Oxalamides are characterized by a central oxalyl bridge (N-C(=O)-C(=O)-N) flanked by substituents that modulate solubility, receptor binding, and metabolic stability. The target compound features a 2-methoxyethyl group and a tetrahydroquinoline-derived ethyl chain, which may influence its physicochemical properties and biological interactions. Similar compounds, such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), are used as umami flavor enhancers with regulatory approval .
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-10-3-4-14-12-13(5-6-15(14)20)7-8-18-16(21)17(22)19-9-11-23-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYKPSSPVVTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its oxalamide backbone and the presence of a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some oxalamide derivatives have shown inhibition against neuraminidase (NA), an enzyme critical for viral replication. For instance, a related compound demonstrated an IC50 value of 0.09 μM against NA, indicating strong inhibitory potential compared to oseltamivir carboxylate (IC50 = 0.10 μM) .
- Anti-inflammatory Properties : Certain derivatives have been evaluated for their anti-inflammatory effects in vivo. In murine models, compounds showed significant edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Neuraminidase Inhibition | 0.09 | |
| COX-2 Inhibition | 8.60 | |
| Anti-inflammatory Activity | Significant (%) |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Neuraminidase Inhibition Study : A study focused on the synthesis and evaluation of oxalamide derivatives revealed that modifications in the chemical structure significantly enhanced NA inhibition. The lead compound ZINC05250774 was transformed into several derivatives with improved efficacy .
- Anti-inflammatory Efficacy : Another study assessed the anti-inflammatory properties of various oxalamides in animal models. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following analysis compares the target compound with structurally and functionally related oxalamides, focusing on substituent effects, receptor activity, metabolism, and safety profiles.
Structural and Functional Comparisons
Key Observations
Substituent Effects on Receptor Binding: S336 and related dimethoxybenzyl/pyridyl-ethyl oxalamides exhibit potent umami taste receptor (hTAS1R1/hTAS1R3) activation due to aromatic and heterocyclic substituents . The target compound’s tetrahydroquinolinyl group may alter receptor interactions, as tetrahydroquinoline derivatives are associated with diverse bioactivities (e.g., antimalarial, neuroprotective) but are untested in taste modulation.
Metabolic Pathways: Oxalamides with pyridyl or dimethoxybenzyl groups (e.g., S336, No. 1768) undergo rapid hepatic metabolism without amide bond cleavage, suggesting phase I oxidation dominates . The 2-methoxyethyl group in the target compound may enhance solubility but could also introduce alternative metabolic routes (e.g., O-demethylation).
The tetrahydroquinoline moiety in the target compound warrants additional toxicity screening, as some tetrahydroquinoline derivatives exhibit CNS activity or reactive metabolite formation .
Regulatory Status: S336 is globally approved for savory applications, replacing monosodium glutamate (MSG) in sauces and snacks . The target compound’s regulatory pathway would require comparative pharmacokinetic and genotoxicity studies per FAO/WHO guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
